molecular formula C24H29N3O3 B12489915 ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

Cat. No.: B12489915
M. Wt: 407.5 g/mol
InChI Key: QTJNGVPQSUTHAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and subsequent reactions.

Chemical Reactions Analysis

Ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells .

Comparison with Similar Compounds

Ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzobbenzazepin-2-yl]carbamate can be compared with other dibenzazepine carbamates, such as:

Ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzob

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C24H29N3O3/c1-2-30-24(29)25-20-13-12-19-11-10-18-8-4-5-9-21(18)27(22(19)16-20)23(28)17-26-14-6-3-7-15-26/h4-5,8-9,12-13,16H,2-3,6-7,10-11,14-15,17H2,1H3,(H,25,29)

InChI Key

QTJNGVPQSUTHAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN4CCCCC4)C=C1

Origin of Product

United States

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